Cyclic somatostatin Acetate
Description
Cyclic Somatostatin Acetate (Somatostatin-14; CAS 38916-34-6) is a natural cyclic tetradecapeptide (14-amino-acid) that regulates endocrine and nervous system functions by binding to somatostatin receptors (SSTRs) . It inhibits the release of growth hormone, insulin, and glucagon. However, its short half-life (~2–3 minutes) limits therapeutic utility . To address this, synthetic analogs with enhanced stability and receptor selectivity, such as octreotide and lanreotide, have been developed. Recent research also explores cyclic analogs with metal-binding capabilities for targeted therapies like peptide receptor radionuclide therapy (PRRT) .
Properties
IUPAC Name |
acetic acid;(4R,10S,16S,19S,25S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H104N18O19S2.C2H4O2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77;1-2(3)4/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113);1H3,(H,3,4)/t41-,42+,43+,50-,51-,52?,53-,54?,55?,56-,57?,58-,59-,62-,63-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYNCDIZASLOMM-QNOQTSMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H108N18O21S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1697.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Linear Peptide Assembly
The SPPS approach begins with anchoring Fmoc-Cys(Trt)-OH to 2-chlorotrityl resin (substitution value: 0.5 mmol/g). Sequential coupling employs Fmoc-protected amino acids (3 equivalents) activated by diisopropylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM)/dimethylformamide (DMF). A programmed reaction protocol ensures minimal racemization:
| Step | Solvent/Reagent | Volume (mL/g resin) | Duration | Purpose |
|---|---|---|---|---|
| 1 | DCM | 5–7 | 2×2 min | Resin swelling |
| 2 | 20% piperidine/DMF | 10 | 2×20 min | Fmoc deprotection |
| 3 | Fmoc-AA/DCC/HOBt | – | 4 hr | Amino acid coupling |
| 4 | Methanol | 5–7 | 3×2 min | Washing to remove excess reagents |
Post-assembly, the linear peptide remains attached to the resin with side-chain protecting groups intact.
Cleavage and Side-Chain Deprotection
Trifluoroacetic acid (TFA)-based cleavage cocktails simultaneously liberate the peptide from the resin and remove protecting groups. A representative "K reagent" formulation achieves this in one step:
| Component | Volume Ratio | Role |
|---|---|---|
| TFA | 82.5% | Acidolytic cleavage |
| Thioanisole | 5% | Carbocation scavenger |
| 1,2-Ethanedithiol | 2.5% | Disulfide bond protector |
| Phenol | 5% | Preventing t-butyl cation side reactions |
| Water | 5% | Quenching reactive intermediates |
Reaction conditions: 5-hour stirring at 0–5°C, followed by precipitation in cold diethyl ether. The crude linear peptide is obtained in 85–90% yield.
Oxidative Cyclization Strategies
Disulfide bond formation is achieved via two pathways:
Hydrogen Peroxide-Mediated Oxidation
Dimethyl Sulfoxide (DMSO)-Driven Cyclization
-
Advantage : Avoids peroxide-induced methionine/tryptophan oxidation
Post-cyclization, the product is purified via C18 reverse-phase chromatography using methanol/water gradients, achieving >99% purity.
Oxime Ligation Approach for Cyclic Somatostatin Derivatives
Challenges in Aminooxyacetylated Peptide Synthesis
Incorporating (aminooxy)acetic acid (Aoa) at the N-terminus enables site-specific conjugation but introduces sensitivity to carbonyl compounds. Unwanted oxime adducts form with acetone during lyophilization, increasing molecular weight by +40 Da.
Carbonyl Capture Reagent Strategy
Adding 10 equivalents of free (aminooxy)acetic acid during TFA cleavage sequesters reactive aldehydes/ketones:
This method suppresses acetone adduct formation, preserving >90% of the desired Aoa-somatostatin.
Chemoselective Conjugation to Daunorubicin
The aminooxy group enables oxime ligation with ketone-containing drugs:
Reaction kinetics:
Acetate Salt Formation and Stabilization
Ion Exchange Chromatography
Crude cyclic somatostatin (TFA salt) is converted to acetate form using:
Lyophilization-Induced Acetate Stabilization
Freeze-drying in acetic acid (pH 3.5–4.0) prevents deamidation and oxidation:
| Parameter | Optimal Range | Effect on Stability |
|---|---|---|
| Residual moisture | <1% | Minimizes hydrolysis |
| Cake porosity | 80–90% | Prevents peptide aggregation |
| Storage temperature | 2–8°C | 24-month stability |
Comparative Analysis of Synthesis Methods
| Parameter | SPPS | Oxime Ligation |
|---|---|---|
| Cycle time | 7–10 days | 5–7 days |
| Overall yield | 62% | 48% |
| Purity (HPLC) | 99.2% | 97.8% |
| Scale-up feasibility | >1 kg | <100 g |
| Cost per gram | $12,500 | $18,000 |
Process Validation and Regulatory Considerations
Critical Quality Attributes (CQAs)
-
Identity : (MALDI-TOF)
-
Purity : Single peak at (C18, 5µm, 4.6×250 mm)
-
Potency : (somatostatin receptor assay)
Chemical Reactions Analysis
Types of Reactions
The peptide undergoes various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the peptide’s stability and activity.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for the oxidation of cysteine residues.
Reduction: DTT or are commonly used reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for the modification of lysine residues.
Major Products Formed
The major products formed from these reactions include:
Disulfide-bonded peptides: Formed through the oxidation of cysteine residues.
Modified peptides: Resulting from the substitution of amino acid residues with various functional groups.
Scientific Research Applications
Somatostatin and its synthetic analogs (SSAs) have a variety of applications in the diagnosis and treatment of several conditions, including gastroenteropancreatic neuroendocrine tumors, acromegaly, and other endocrine and non-endocrine diseases . Somatostatin, a cyclic polypeptide, inhibits the secretion of various hormones such as growth hormone, prolactin, thyrotropin, insulin, and glucagon . Natural somatostatin has a short half-life, which led to the development of synthetic analogs with longer half-lives for clinical use .
Types of SSAs
Currently, three somatostatin analogs are approved for clinical practice :
- Octreotide: A synthetic octapeptide, was the first SSA approved by the FDA . It is marketed as Sandostatin® and is available in conventional and long-acting release (LAR) formulations . Octreotide shows a high affinity for SSTR2 and inhibits the proliferation of cells expressing the SSTR2 gene .
- Lanreotide: A first-generation SSA .
- Pasireotide: A second-generation SSA . It has been evaluated in phase III clinical trials for various uses .
Physiological Actions
Somatostatin analogs (SSAs) exert a broad range of inhibitory effects on hormone secretion and other physiological processes :
- Inhibits the secretion of growth hormone (GH), prolactin (PRL), thyrotropin (TSH), cholecystokinin (CCK), gastric inhibitory peptide (GIP), gastrin, motilin, neurotensin, secretin, glucagon, insulin, and pancreatic polypeptide (PP) .
- Inhibits exocrine secretion of amylase, hydrochloric acid, pepsinogen, intrinsic factor, enzymes, and bicarbonate .
- Inhibits glucose, fat, and amino acid absorption .
- Modulates gastrointestinal motility, delaying gastric emptying and prolonging intestinal transit time .
- Decreases portal pressure and inhibits retinal secretion .
- Exhibits antidiuretic effects .
- Modulates central nervous system activities related to cognition and locomotion .
- Inhibits immunoglobulin synthesis and lymphocyte proliferation .
- Demonstrates antiproliferative potential by reversing the impact of mitogenic signals .
Clinical Applications
SSAs are used in various medical fields due to their antisecretory, antiproliferative, and immunomodulatory activities :
| Endocrinological Indications | Digestive Indications |
|---|---|
| Acromegaly | Prevention of complications after pancreatic surgery |
| Symptoms associated with functional GEP-NETs | Upper gastrointestinal hemorrhage due to gastroesophageal varices in patients with cirrhosis |
| Unresectable, well- or moderately-differentiated, locally advanced or metastatic GEP-NETs | |
| Thyrotropinomas | |
| Cushing’s disease (second-generation SSAs) |
| Endocrinological Indications | Digestive Indications | Non-Endocrinological Tumors |
|---|---|---|
| Gonadotropinomas | Dumping syndrome | Breast cancer |
| Dopamine agonists resistant prolactinomas (DARPs) | Digestive and lymphatic fistulas | Colon cancer |
| GEP-NETs in MEN-1 | Hepatorenal polycystosis | Prostate cancer |
| Refractory diarrhea associated with medullary thyroid cancer | Refractory chronic diarrhea | Small cell lung cancer |
| Congenital hyperinsulinism or persistent hyperinsulinemic hypoglycemia of infancy | Exocrine pancreatic cancer | |
| Diabetic retinopathy and diabetic macular edema | Hepatocellular cancer | |
| Graves’ orbitopathy |
Case Studies and Research Findings
- Cushing’s Disease: Pasireotide, a second-generation SSA, has been evaluated in a randomized phase III study for Cushing’s disease, demonstrating normalization of urinary free cortisol (UFC) in 26.3% and 14.6% of patients receiving 900 µg and 600 µg doses, respectively . The use of SSAs has also been proposed to differentiate Cushing’s disease from ectopic ACTH secretion .
- Ectopic ACTH secretion: OctreoScan® and Ga-68 DOTATE allow the location of ectopic tumors producing ACTH, CRH, and their metastases .
- NET Disease: A negative scan after administration in patients who do not have a history of NET disease does not rule out disease .
Mechanism of Action
The peptide exerts its effects through interactions with specific molecular targets and pathways. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity to target proteins. The peptide can modulate various biological processes by binding to receptors or enzymes, thereby influencing their activity.
Comparison with Similar Compounds
Structural Features
*Novel analog from recent studies.
Key Insights :
- Cyclization : All analogs retain a cyclic backbone for proteolytic resistance .
- Amino Acid Substitutions: Octreotide and lanreotide incorporate D-amino acids to enhance stability and SSTR2/SSTR5 selectivity . Pasireotide’s unique residues broaden receptor affinity (SSTR1/2/3/5) .
- Metal-Binding Modifications : Ac[H1,9D2,10]c(SST) includes histidine and aspartic acid residues for Cu(II) coordination, enabling PRRT applications without external chelators .
Receptor Affinity and Pharmacological Activity
*Extended-release formulation.
Key Insights :
- Receptor Selectivity : Shorter analogs (e.g., octreotide) favor SSTR2/SSTR5, critical for tumor suppression . Pasireotide’s broad affinity makes it effective for complex endocrine disorders .
- Half-Life: Structural optimization (e.g., D-amino acids in octreotide) increases stability, enabling clinical use .
Metal-Binding Properties
Key Insights :
- The novel analog Ac[H1,9D2,10]c(SST) forms stable Cu(II) complexes at physiological pH, with coordination involving histidine imidazole and amide nitrogens . This property could eliminate the need for external chelators in PRRT, simplifying drug design .
Q & A
Q. What are the key structural features of cyclic somatostatin acetate that influence its receptor binding affinity?
this compound contains a disulfide bond between cysteine residues, forming a rigid cyclic structure critical for binding somatostatin receptors (SSTRs). The sequence includes conserved residues (e.g., Phe, Trp, Lys) that stabilize receptor interactions through hydrophobic and electrostatic interactions. Methodologically, confirm structural integrity using mass spectrometry (e.g., ESI-MS) and analytical HPLC (>95% purity threshold) .
Q. How should researchers design in vitro experiments to assess the biological activity of this compound?
Use cell lines expressing SSTR subtypes (e.g., SSTR2 or SSTR5) and measure cAMP inhibition via competitive ELISA or fluorescent assays. Include positive controls (e.g., octreotide acetate) and dose-response curves (10⁻¹²–10⁻⁶ M range). Validate results with receptor-blocking agents to confirm specificity .
Q. What protocols are recommended for synthesizing and purifying this compound?
Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. Use PyBOP as a coupling reagent and cleave peptides with "Reagent K" (TFA/thioanisole/water/phenol). Purify via semi-preparative HPLC (C18 column, water-acetonitrile gradient) and confirm identity via ESI-MS. Remove Acm-protecting groups with iodine in 80% acetic acid to form disulfide bonds .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported binding constants of this compound with metal ions (e.g., Cu²⁺)?
Use potentiometric titrations (pH 2–12) and spectroscopic methods (EPR, CD) to determine stability constants. Compare data using the SUPERQUAD program to account for experimental variables (e.g., ionic strength, temperature). Note that Cu²⁺ binding modes (e.g., NIm;2N coordination at pH 7.5) may differ due to peptide protonation states .
Q. How can researchers optimize the stability of this compound in physiological conditions?
Conduct stability assays in simulated biological fluids (pH 7.4, 37°C) and monitor degradation via HPLC. Modify protease-sensitive residues (e.g., replace Lys with D-amino acids) to enhance resistance. Validate stability using fluorescence spectroscopy (e.g., Trp emission shifts) .
Q. What methodologies are effective for analyzing the antiangiogenic effects of this compound in vivo?
Use xenograft models (e.g., human tumor cells in nude mice) and administer peptide doses (50–200 µg/kg) via subcutaneous injection. Quantify microvessel density using immunohistochemistry (CD31 staining) and correlate with plasma somatostatin levels via radioimmunoassay. Include control groups with SSTR antagonists to confirm mechanism .
Q. How should conflicting data on peptide-metal complex stoichiometry be addressed?
Perform titrations under inert atmospheres to prevent oxidation. Use Job’s method of continuous variation to determine stoichiometry and validate with computational models (e.g., density functional theory). Report uncertainties in stability constants (e.g., ±0.3 log units) due to precipitation artifacts .
Methodological Best Practices
Q. What quality control measures are essential for ensuring batch-to-batch consistency?
- Purity: Analytical HPLC with UV detection (220 nm).
- Identity: ESI-MS (theoretical vs. observed mass within 0.01% error).
- Bioactivity: Standardize receptor-binding assays across labs using reference materials (e.g., NIST-certified somatostatin) .
Q. How should researchers handle peptide solubility issues in experimental buffers?
Reconstitute lyophilized peptide in sterile water (≥10 mg/mL) and dilute in assay buffers containing 0.1% BSA to prevent aggregation. For DMSO solutions, limit final solvent concentration to <0.1% to avoid cytotoxicity .
Q. What statistical approaches are recommended for dose-response studies?
Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Report confidence intervals and assess goodness-of-fit (R² > 0.95). For meta-analyses, apply random-effects models to account for inter-study variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
